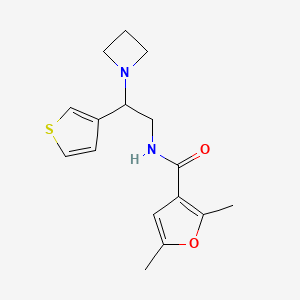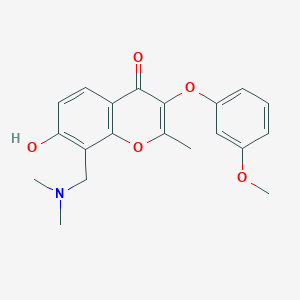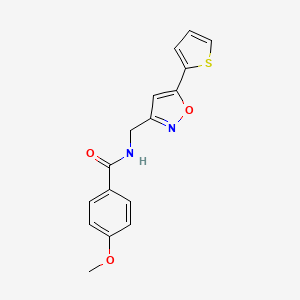
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a key role in regulating cell growth and metabolism. AZD8055 has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases.
Wirkmechanismus
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide works by inhibiting the activity of mTOR, which is a key regulator of cell growth and metabolism. mTOR is activated in many cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects in models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is that it is a highly specific inhibitor of mTOR, which means that its effects can be attributed specifically to mTOR inhibition. However, one limitation of using N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is that it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is in developing combination therapies that use N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is in developing new formulations of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide that can improve its pharmacokinetic properties and increase its effectiveness in vivo. Finally, there is interest in exploring the potential of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in the treatment of other diseases, such as diabetes and inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves a series of chemical reactions starting with 2,5-dimethylfuran-3-carboxylic acid. The acid is first converted to an acid chloride, which is then reacted with 2-aminothiophene to form an amide intermediate. The amide is then cyclized with azetidine to form the final product, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer. In addition, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiotherapy.
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-8-14(12(2)20-11)16(19)17-9-15(18-5-3-6-18)13-4-7-21-10-13/h4,7-8,10,15H,3,5-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAZKHPGWVFJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619111.png)
![1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile](/img/structure/B2619114.png)
![2-[5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2619115.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)